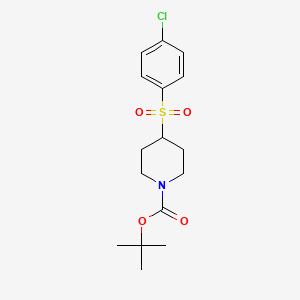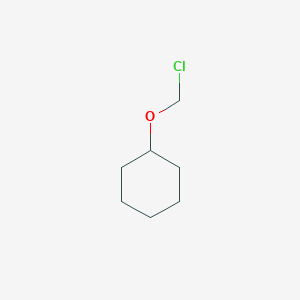
Chlormethylcyclohexyläther
Übersicht
Beschreibung
Chloromethyl Cyclohexyl Ether is a chloroalkyl ether . It is used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .
Synthesis Analysis
Ethers are usually prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an S_N2 reaction of an alkoxide nucleophile with an alkyl halide .Molecular Structure Analysis
Chloromethyl Cyclohexyl Ether is a chloroalkyl ether with the molecular formula C7H13ClO and a molecular weight of 148.63 .Chemical Reactions Analysis
The most common reaction of ethers is cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Chloromethyl Cyclohexyl Ether is a clear liquid with a boiling point of 185 °C and a specific gravity of 1.06 at 20/20°C .Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Zwischenprodukten
Chlormethylcyclohexyläther (CMCE) wird häufig bei der Synthese von pharmazeutischen Zwischenprodukten verwendet. Es wirkt als Alkylierungsmittel, um aromatischen Verbindungen Chlormethylgruppen zuzuführen, die für die Herstellung einer Vielzahl von Pharmazeutika von entscheidender Bedeutung sind. So können zum Beispiel chlormethylierte Aromaten weiterverarbeitet werden, um Medikamente mit entzündungshemmenden, schmerzlindernden oder fiebersenkenden Eigenschaften herzustellen .
Herstellung von Hochleistungspolymeren
In der Polymerwissenschaft dient CMCE als Vorläufer für die Herstellung von Hochleistungspolymeren. Es ist an der Modifikation von Polymerketten beteiligt, was zu Materialien mit verbesserter thermischer Stabilität, chemischer Beständigkeit und mechanischer Festigkeit führt. Diese Anwendung ist entscheidend für die Entwicklung von Materialien für die Luft- und Raumfahrt, die Automobilindustrie und die Elektronikindustrie .
Katalysator in der organischen Synthese
CMCE wird als Katalysator in der organischen Synthese verwendet, insbesondere bei der Chlormethylierung von aromatischen Verbindungen. Dieser Prozess ist unerlässlich für die Herstellung von Feinchemikalien und pharmazeutischen Wirkstoffen (APIs). Das Vorhandensein von CMCE kann die Selektivität und Ausbeute der gewünschten chlormethylierten Produkte verbessern .
Oberflächenmodifikation von Nanomaterialien
Die Verbindung ist entscheidend für die Oberflächenmodifikation von Nanomaterialien. Durch das Anbringen von Chlormethylgruppen an die Oberfläche von Nanopartikeln können Forscher ihre Eigenschaften wie Löslichkeit, Reaktivität und Biokompatibilität verändern. Dies ist im Bereich der Nanomedizin von Bedeutung, wo modifizierte Nanopartikel für die gezielte Wirkstoffabgabe verwendet werden .
Zwischenprodukt in der Agrochemie-Synthese
In der Agrochemie-Industrie wird CMCE als Zwischenprodukt bei der Synthese von Pestiziden und Herbiziden verwendet. Seine Reaktivität ermöglicht die Herstellung von Verbindungen, die wirksam zum Schutz von Pflanzen vor Schädlingen und Krankheiten eingesetzt werden können, was zu einer Steigerung der landwirtschaftlichen Produktivität beiträgt .
Forschung in der Materialwissenschaft
CMCE findet Anwendung in der materialwissenschaftlichen Forschung, insbesondere bei der Entwicklung intelligenter Materialien. Diese Materialien können auf Umweltveränderungen wie Temperatur, pH-Wert oder Licht reagieren, was sie für verschiedene Sensoren und Aktuatoren nützlich macht. Die Chlormethylgruppe in CMCE ist eine wichtige funktionelle Gruppe, die die Herstellung dieser reaktionsfähigen Materialien ermöglicht .
Wirkmechanismus
Target of Action
Chloromethyl Cyclohexyl Ether primarily targets the alkene and alcohol groups in organic compounds . The compound interacts with these groups to initiate a series of reactions, leading to the formation of ethers .
Mode of Action
The interaction of Chloromethyl Cyclohexyl Ether with its targets involves a process known as alkoxymercuration . This process is similar to oxymercuration, except that an alkene is converted into an ether . The reaction proceeds by an S N 2 mechanism, involving an alkoxide nucleophile and an alkyl halide .
Biochemical Pathways
The primary biochemical pathway affected by Chloromethyl Cyclohexyl Ether is the synthesis of ethers . The compound’s action results in the formation of ethers from alcohols or their conjugate bases . This process, known as the Williamson Ether Synthesis, is a key step in the production of a wide range of chemical products .
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a specific gravity of 106 and a refractive index of 147
Result of Action
The molecular effect of Chloromethyl Cyclohexyl Ether’s action is the formation of ethers from alkenes and alcohols . On a cellular level, the compound’s action could potentially influence a variety of processes, given the widespread use of ethers in biological systems.
Action Environment
The action of Chloromethyl Cyclohexyl Ether can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in ethers, affecting the compound’s efficacy . Additionally, the stability of Chloromethyl Cyclohexyl Ether may be affected by exposure to moisture .
Safety and Hazards
Zukünftige Richtungen
The synthesis and reactions of ethers like Chloromethyl Cyclohexyl Ether are areas of active research. For example, recent research has focused on the synthesis, characterization, and applications of hyper cross-linked polymers . Another study reported an efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide .
Eigenschaften
IUPAC Name |
chloromethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCLGFVWNVHUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461852 | |
| Record name | Chloromethyl Cyclohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3587-62-0 | |
| Record name | Chloromethyl Cyclohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethoxy)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



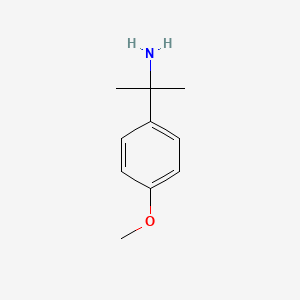

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)
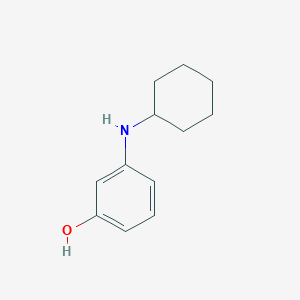
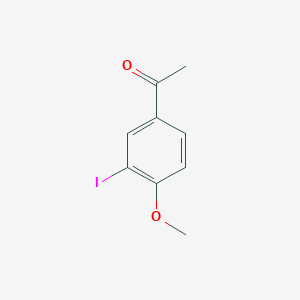
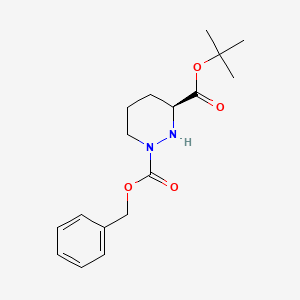
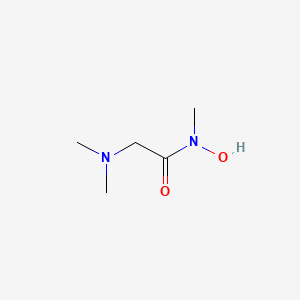

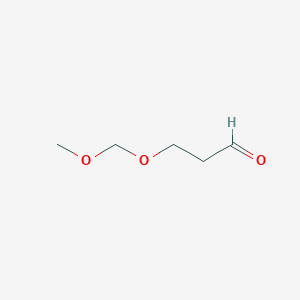


![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)
